

Predicted Metabolic Pathways of 4-HO-MiPT: An Extrapolative Approach

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Compound of Interest

Compound Name: 4-HYDROXY-N-ISOPROPYL-N-METHYLTRYPTAMINE

Cat. No.: B029960

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4-HO-MiPT (miprocin) shares its core 4-hydroxyindole structure with psilocin, the active metabolite of psilocybin.[1][2][3] This structural similarity allows us to predict its metabolic fate with a reasonable degree of confidence, pending experimental verification. The metabolism is anticipated to proceed through Phase I functionalization reactions followed by Phase II conjugation.

Phase I Metabolism: Functionalization

Phase I reactions introduce or expose functional groups, typically increasing the molecule's polarity. For tryptamines, these reactions are primarily mediated by Cytochrome P450 (CYP) enzymes and Monoamine Oxidases (MAO).[4][5]

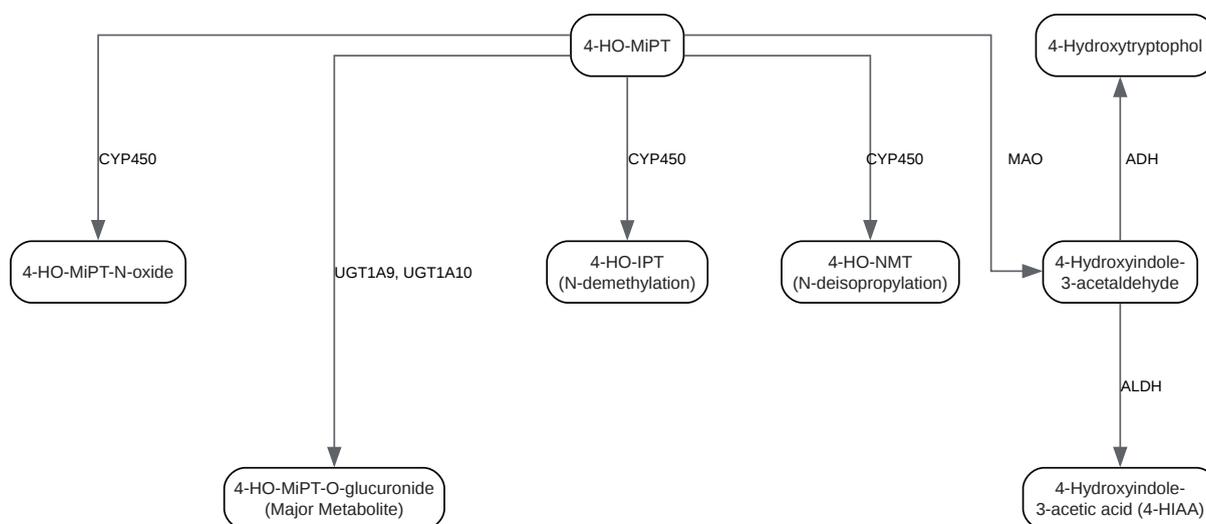
- **N-Dealkylation:** The N-methyl and N-isopropyl groups are likely targets for CYP-mediated removal. This would result in 4-hydroxy-N-isopropyltryptamine (4-HO-IPT) and 4-hydroxy-N-methyltryptamine (4-HO-NMT or norpsilocin).
- **N-Oxidation:** The tertiary amine could be oxidized to form 4-HO-MiPT-N-oxide, a common metabolic route for tryptamines.[6][7]
- **Oxidative Deamination:** Catalyzed by MAO, this pathway would cleave the ethylamine side chain, leading to a 4-hydroxyindole-3-acetaldehyde intermediate.[4] This unstable aldehyde would then be further oxidized by aldehyde dehydrogenase (ALDH) to the inactive metabolite 4-hydroxyindole-3-acetic acid (4-HIAA) or reduced to 4-hydroxytryptophol.[1][4]

Phase II Metabolism: Conjugation

Phase II metabolism involves the conjugation of the parent drug or its Phase I metabolites with endogenous molecules, greatly increasing water solubility and facilitating excretion.

- **Glucuronidation:** This is the most significant metabolic pathway for psilocin, with psilocin-O-glucuronide being the major urinary metabolite.[4][8][9] The phenolic 4-hydroxyl group of 4-HO-MiPT is an ideal substrate for UDP-glucuronosyltransferases (UGTs). Based on studies of psilocin, UGT1A10 in the intestine and UGT1A9 in the liver are the primary enzymes responsible for this conjugation.[10][11][12] Therefore, 4-HO-MiPT-O-glucuronide is predicted to be the principal metabolite in humans.
- **Sulfation:** While less prominent than glucuronidation for psilocin, sulfation at the 4-hydroxyl position is another possible Phase II pathway.[6][13]

The following diagram illustrates the predicted metabolic pathway of 4-HO-MiPT in humans.



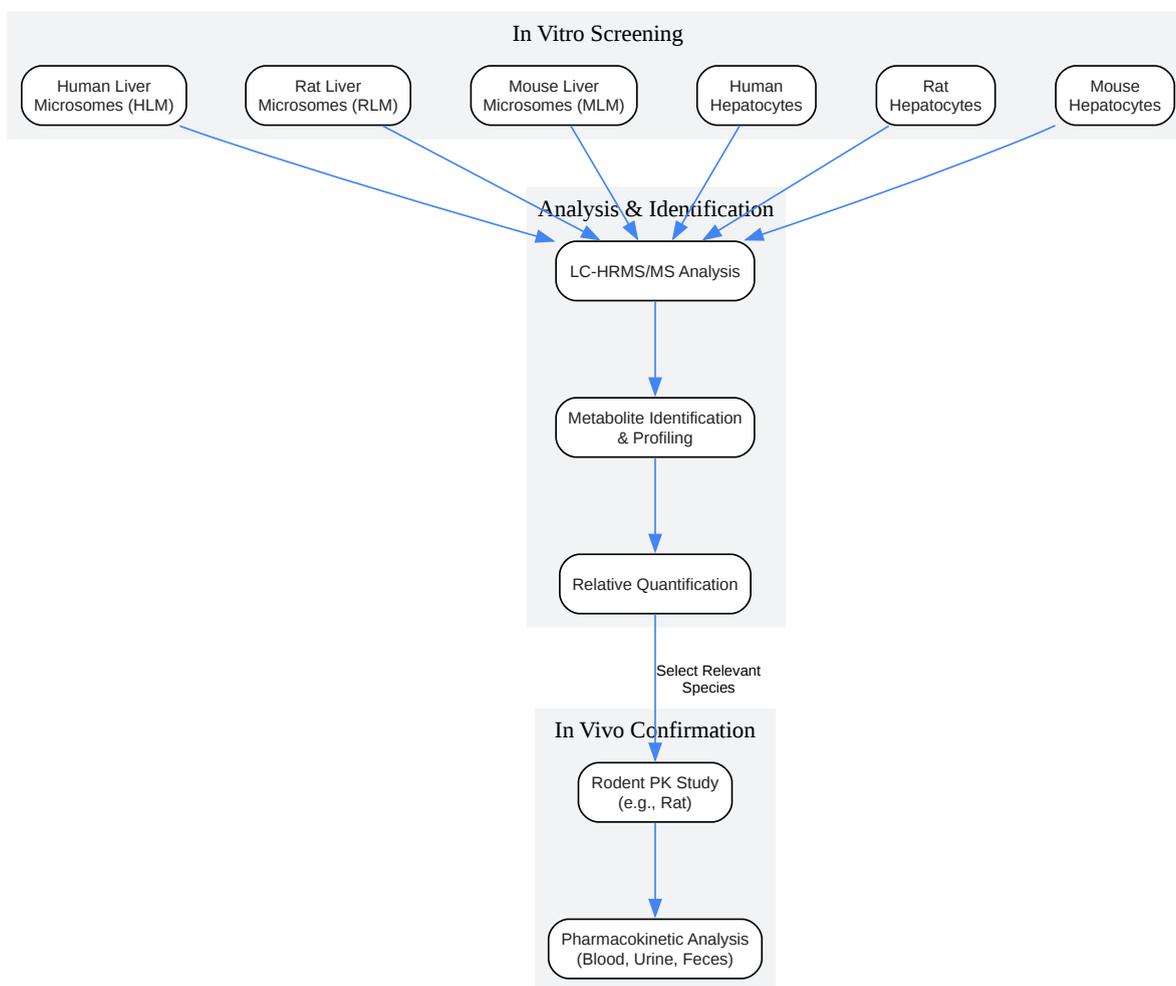
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Caption: Predicted Human Metabolic Pathway of 4-HO-MiPT.

Comparative Metabolism: A Framework for Interspecies Investigation

Significant variations in drug metabolism exist between species, primarily due to differences in the expression and activity of metabolic enzymes like CYPs and UGTs.^[14]^[15] These differences can lead to distinct metabolite profiles, affecting a compound's efficacy and toxicity. For example, rodents often exhibit higher rates of hepatic metabolism compared to humans.^[13] Therefore, a direct extrapolation of human metabolic data to preclinical species, or vice-versa, is not advisable without experimental confirmation.

A systematic investigation requires a tiered approach, starting with in vitro models from various species and potentially culminating in in vivo studies in a relevant animal model.



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Caption: Workflow for Cross-Species Metabolism Comparison.

Experimental Guide for Metabolic Pathway

Confirmation

The following protocols provide a robust framework for identifying 4-HO-MiPT metabolites and comparing their formation across species.

Protocol 1: Phase I Metabolite Profiling using Liver Microsomes

Causality: Liver microsomes are a cost-effective source of Phase I enzymes, particularly CYPs, making them ideal for initial screening of oxidative metabolites.[16] The inclusion of an NADPH regenerating system is critical, as CYPs are NADPH-dependent monooxygenases.[5]

Methodology:

- **Preparation:** Prepare a stock solution of 4-HO-MiPT (e.g., 10 mM in DMSO).
- **Reaction Mixture:** In a microcentrifuge tube, combine:
 - Phosphate buffer (100 mM, pH 7.4)
 - Pooled liver microsomes (Human, Rat, Mouse, etc.) to a final concentration of 0.5 mg/mL.
 - 4-HO-MiPT to a final concentration of 1-10 μ M.
- **Pre-incubation:** Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.
- **Initiation:** Initiate the reaction by adding an NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
- **Incubation:** Incubate at 37°C for 60 minutes in a shaking water bath. Include a negative control reaction without the NADPH regenerating system.
- **Termination:** Stop the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard.[16]

- Sample Processing: Vortex thoroughly and centrifuge at $>12,000 \times g$ for 10 minutes to precipitate proteins.
- Analysis: Transfer the supernatant for LC-MS/MS analysis.

Protocol 2: Comprehensive Metabolism Study using Hepatocytes

Causality: Cryopreserved or fresh hepatocytes contain a full complement of both Phase I and Phase II metabolic enzymes and cofactors, providing a more physiologically relevant in vitro system that can model the interplay between different metabolic pathways.[16]

Methodology:

- Hepatocyte Plating: Plate pooled hepatocytes (Human, Rat, etc.) in collagen-coated plates according to the supplier's instructions and allow them to form a monolayer.
- Dosing: Remove the plating medium and add fresh incubation medium containing 4-HO-MiPT at various concentrations (e.g., 1 μM and 10 μM).
- Time Course Sampling: Incubate at 37°C in a humidified CO_2 incubator. Collect aliquots of the medium and/or cell lysates at multiple time points (e.g., 0, 1, 4, and 24 hours).
- Sample Quenching: Immediately terminate enzymatic activity in the collected samples by adding 3 volumes of ice-cold methanol or acetonitrile.
- Processing: Centrifuge to pellet cell debris and protein.
- Analysis: Analyze the supernatant for the disappearance of the parent compound and the formation of both Phase I and Phase II metabolites by LC-MS/MS. To detect glucuronide and sulfate conjugates, ensure the analytical method is optimized for these highly polar molecules.

Protocol 3: Analytical Methodology using LC-HRMS/MS

Causality: Liquid chromatography coupled with high-resolution tandem mass spectrometry (LC-HRMS/MS) is the definitive technique for metabolite identification.[16] It provides accurate

mass measurements for determining elemental composition and fragmentation patterns for structural elucidation.

Methodology:

- Chromatography: Use a C18 reverse-phase column with a gradient elution profile.
 - Mobile Phase A: Water with 0.1% formic acid (for positive ion mode).
 - Mobile Phase B: Acetonitrile with 0.1% formic acid.
 - Gradient: A linear gradient from 5% to 95% B over 15-20 minutes.
- Mass Spectrometry:
 - Ionization: Use electrospray ionization (ESI) in positive mode, as tryptamines ionize well.
 - Acquisition: Perform data acquisition in two stages:
 - Full Scan MS: Acquire high-resolution full scan data (e.g., m/z 100-1000) to detect all potential metabolites.
 - Data-Dependent MS/MS (dd-MS2): Trigger fragmentation scans on the most abundant ions detected in the full scan. This provides structural information.
- Data Analysis:
 - Metabolite Prediction: Use metabolite prediction software to generate a list of likely biotransformations (e.g., +15.99 Da for oxidation, -14.02 Da for N-demethylation, +176.03 Da for glucuronidation).
 - Extracted Ion Chromatograms (XICs): Search the full scan data for the predicted exact masses of metabolites.
 - Structural Elucidation: Analyze the MS/MS fragmentation patterns to confirm the structure and site of modification. For example, a neutral loss of 176 Da is indicative of a glucuronide conjugate.

Data Presentation and Interpretation

Organizing the predicted and observed data is crucial for a clear comparison across species.

Table 1: Predicted Metabolites of 4-HO-MiPT and Their Mass Signatures

Predicted Metabolite	Biotransformation	Formula	Monoisotopic Mass	[M+H] ⁺	Diagnostic MS/MS Fragment
4-HO-MiPT (Parent)	-	C ₁₄ H ₂₀ N ₂ O	232.1576	233.1648	m/z 86.1 (isopropyl-methyl-amine)
4-HO-IPT	N-Demethylation	C ₁₃ H ₁₈ N ₂ O	218.1419	219.1492	m/z 72.1 (isopropyl-amine)
4-HO-NMT	N-Deisopropylation	C ₁₁ H ₁₄ N ₂ O	190.1106	191.1180	m/z 44.1 (methyl-amine)
4-HO-MiPT-N-oxide	N-Oxidation	C ₁₄ H ₂₀ N ₂ O ₂	248.1525	249.1598	[M+H-16] ⁺
4-HIAA	Oxidative Deamination	C ₁₀ H ₉ NO ₃	191.0582	192.0655	m/z 146.1 (indole fragment)
4-HO-MiPT-O-glucuronide	O-Glucuronidation	C ₂₀ H ₂₈ N ₂ O ₇	408.1896	409.1970	Neutral loss of 176.03 Da

Table 2: Hypothetical Comparative Metabolite Profile of 4-HO-MiPT

Metabolite	Human	Rat	Mouse	Rationale for Predicted Differences
4-HO-MiPT-O-glucuronide	+++ (Major)	++	++	Glucuronidation is a major pathway for phenols in most species.
4-HIAA	+	++	+++	Rodents can have higher MAO activity than humans.
4-HO-IPT (N-demethylation)	+	+	+	CYP-mediated N-dealkylation is common across species.
4-HO-MiPT-N-oxide	+	+/-	+/-	N-oxide formation can be highly species-dependent.
Sulfate Conjugates	+/-	+	+	Sulfation capacity can be higher in some preclinical species than humans.
<p>+++ Major, ++ Moderate, + Minor, +/- Trace or Absent. This table is predictive and requires experimental validation.</p>				

Conclusion

This guide outlines a comprehensive, hypothesis-driven strategy for confirming the metabolic pathways of 4-HO-MiPT. By extrapolating from the well-documented metabolism of its structural analog, psilocin, we have proposed a detailed metabolic map centered on Phase II glucuronidation as the primary clearance mechanism, preceded by several Phase I oxidative reactions.

The provided experimental protocols offer a clear, step-by-step approach for researchers to validate these predictions. The emphasis on using multiple in vitro systems from different species, coupled with powerful LC-HRMS/MS analysis, ensures a thorough and comparative investigation. This framework will not only elucidate the metabolic fate of 4-HO-MiPT but also provide critical data for understanding its species-specific pharmacology and toxicology, ultimately supporting informed decisions in drug development and scientific research.

References

- Manevski, N., et al. (2010). Glucuronidation of psilocin and 4-hydroxyindole by the human UDP-glucuronosyltransferases. *Drug Metabolism and Disposition*, 38(3), 386-395. [[Link](#)]
- Dinis-Oliveira, R. J. (2017). Metabolism of psilocybin and psilocin: clinical and forensic toxicological relevance. *Drug Metabolism Reviews*, 49(1), 84-91. [[Link](#)]
- Manevski, N., et al. (2010). Glucuronidation of Psilocin and 4-Hydroxyindole by the Human UDP-Glucuronosyltransferases. *Drug Metabolism and Disposition*, 38(3), 386-395. [[Link](#)]
- Scherf, T., et al. (2020). Synthesis, hydrolysis and stability of psilocin glucuronide. *Forensic Science International*, 312, 110319. [[Link](#)]
- Request PDF: Glucuronidation of Psilocin and 4-Hydroxyindole by the Human UDP-Glucuronosyltransferases. (n.d.). ResearchGate. [[Link](#)]
- Gladding, C. S., et al. (2022). Synthesis and In Vitro Profiling of Psilocin Derivatives: Improved Stability and Synthetic Properties. *ACS Omega*, 7(40), 35893-35901. [[Link](#)]
- Giorgetti, A., et al. (2022). Biomarkers of 4-hydroxy-N,N-methylpropyltryptamine (4-OH-MPT) intake identified from human hepatocyte incubations. *Expert Opinion on Drug Metabolism &*

Toxicology, 18(11), 825-834. [[Link](#)]

- Lee, H. S., et al. (2014). Pharmacokinetics and metabolism of 4-O-methylhonokiol in rats. *Phytotherapy Research*, 28(2), 296-301. [[Link](#)]
- Meyer, M. R., et al. (2010). Identification of Cytochrome P450 Enzymes Involved in the Metabolism of the New Designer Drug 4'-Methyl- α -pyrrolidinobutyrophenone. *Drug Metabolism and Disposition*, 38(8), 1345-1352. [[Link](#)]
- Request PDF: Study of the in vitro and in vivo metabolism of 4-HO-MET. (n.d.). ResearchGate. [[Link](#)]
- Request PDF: 4-Hydroxy-N,N-methylpropyltryptamine (4-OH-MPT) in vitro human metabolism. (n.d.). ResearchGate. [[Link](#)]
- SWGDRUG. (2015). 4-Hydroxy-MIPT Monograph. SWGDRUG.org. [[Link](#)]
- 5-MeO-MIPT. (n.d.). In Wikipedia. [[Link](#)]
- Bruni, P. S., et al. (2018). Study of the in vitro and in vivo metabolism of 4-HO-MET. *Forensic Science International*, 290, 1-9. [[Link](#)]
- Dinis-Oliveira, R. J. (2017). Metabolism of psilocybin and psilocin: clinical and forensic toxicological relevance. *Drug Metabolism Reviews*, 49(1), 84-91. [[Link](#)]
- Structure of 4-HO-MIPT. (2024). *Chinese Journal of Chromatography*. [[Link](#)]
- Psilocin. (n.d.). In Wikipedia. [[Link](#)]
- 4-HO-MIPT. (n.d.). *Psychedelic Science Review*. [[Link](#)]
- Psilocybin. (n.d.). In Wikipedia. [[Link](#)]
- Al-Awad, A., et al. (2024). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. *Biomedicines*, 12(1), 164. [[Link](#)]
- Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation.

Pharmacology & Therapeutics, 138(1), 103-141. [[Link](#)]

- McDonnell, A. M., & Dang, C. H. (2013). Basic review of the cytochrome P450 system. *Journal of the Advanced Practitioner in Oncology*, 4(4), 263-268. [[Link](#)]
- Cross-species metabolite profiles presented on equivalent time scales... (n.d.). ResearchGate. [[Link](#)]
- Gatch, M. B., et al. (2021). Investigation of the Structure–Activity Relationships of Psilocybin Analogues. *ACS Pharmacology & Translational Science*, 4(2), 533-542. [[Link](#)]
- Psychedelic drug. (n.d.). In Wikipedia. [[Link](#)]
- 4-HO-MiPT. (n.d.). In Wikipedia. [[Link](#)]
- Ichikawa, M., et al. (2020). Species Differences in the Pharmacokinetic Parameters of Cytochrome P450 Probe Substrates between Experimental Animals, such as Mice, Rats, Dogs, Monkeys, and Microminipigs, and Humans. *Journal of Pharmaceutical Sciences*, 109(1), 749-758. [[Link](#)]
- Martignoni, M., et al. (2006). Species and strain differences in drug metabolism in liver and intestine. University of Groningen. [[Link](#)]

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Sources

- 1. Psilocin - Wikipedia [en.wikipedia.org]
- 2. psychedelicreview.com [psychedelicreview.com]
- 3. 4-HO-MiPT - Wikipedia [en.wikipedia.org]
- 4. ricardinis.pt [ricardinis.pt]
- 5. openanesthesia.org [openanesthesia.org]

- 6. Biomarkers of 4-hydroxy- N,N-methylpropyltryptamine (4-OH-MPT) intake identified from human hepatocyte incubations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, hydrolysis and stability of psilocin glucuronide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolism of psilocybin and psilocin: clinical and forensic toxicological relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Glucuronidation of psilocin and 4-hydroxyindole by the human UDP-glucuronosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Glucuronidation of Psilocin and 4-Hydroxyindole by the Human UDP-Glucuronosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Pharmacokinetics and metabolism of 4-O-methylhonokiol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. longdom.org [longdom.org]
- 15. research.rug.nl [research.rug.nl]
- 16. pdf.benchchem.com [pdf.benchchem.com]
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